![molecular formula C11H19N3O2S B1518520 N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide CAS No. 1153056-62-2](/img/structure/B1518520.png)
N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide
Overview
Description
N-[(1-Aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide is a sulfonamide derivative featuring a cyclohexylamine core linked to a pyrrole-3-sulfonamide moiety. This compound serves as a critical building block in organic synthesis, particularly in the development of pharmaceuticals targeting enzymes and receptors . Its structure combines the conformational flexibility of the cyclohexyl group with the electronic properties of the pyrrole-sulfonamide system, making it a versatile intermediate for modifying pharmacokinetic and pharmacodynamic profiles.
The synthesis of this compound involves multi-step reactions, including carbamate protection, nucleophilic substitution, and deprotection, as demonstrated in analogous pathways for related sulfonamides .
Biological Activity
N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide is a novel compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrole ring and a sulfonamide group, which are known for their reactivity and biological significance. The chemical formula is with the CAS number 1153056-57-5. The sulfonamide group is traditionally associated with antibacterial effects, while the pyrrole structure may enhance its therapeutic potential.
Structural Comparison
Compound Name | Structure | Unique Features |
---|---|---|
Sulfanilamide | Contains a sulfanil group | First sulfonamide antibiotic |
Acetazolamide | Contains a sulfonamide group | Used for glaucoma and altitude sickness |
Celecoxib | Contains a sulfonamide moiety | Selective COX-2 inhibitor |
This compound | Pyrrole structure with cyclohexyl amine | Potential unique biological properties |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . The sulfonamide group can inhibit bacterial growth by interfering with folic acid synthesis, a pathway critical for bacterial survival. Studies have demonstrated its effectiveness against various strains of bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound shows promising anti-inflammatory effects . The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. This activity could be beneficial in conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : Assess the effectiveness against common bacterial strains.
- Findings : Demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
- : Supports further development as an antibacterial agent.
-
Anti-inflammatory Activity Assessment :
- Objective : Evaluate the impact on inflammatory markers in vitro.
- Findings : Reduced levels of TNF-alpha and IL-6 in treated macrophages.
- : Suggests potential therapeutic use in inflammatory diseases.
-
Comparative Analysis with Other Sulfonamides :
- Objective : Compare efficacy with traditional sulfonamides.
- Findings : this compound showed superior activity in certain assays.
- : Indicates unique mechanisms or enhanced potency.
Synthesis Methods
Various synthesis methods have been reported for this compound, reflecting its versatility in medicinal chemistry. These methods typically involve nucleophilic substitution reactions facilitated by the functional groups present in the molecule.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : Synthesis typically involves coupling a pyrrole-3-sulfonyl chloride derivative with a cyclohexane-based amine precursor. Key steps include:
- Amine Activation : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature Control : Reactions are often conducted at room temperature to avoid side reactions .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexyl CH₂ at δ 1.2–2.3 ppm, pyrrole protons at δ 6.3–7.5 ppm) .
- LCMS/HRMS : Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
Q. What biological targets are commonly associated with sulfonamide-pyrrole hybrids like this compound?
- Methodological Answer :
- Enzyme Inhibition : Carbonic anhydrase or kinase inhibition due to sulfonamide’s metal-coordinating ability .
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays .
- Cellular Assays : Cytotoxicity evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?
- Methodological Answer :
- Process Intensification : Use flow chemistry for controlled mixing and heat dissipation .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl groups are present .
- In-line Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified) and protocols .
- SAR Analysis : Compare substituent effects (e.g., cyclohexyl vs. aromatic groups) to isolate activity drivers .
- Meta-Analysis : Pool data from PubChem or ChEMBL to identify trends in IC₅₀ values .
Q. How does the substitution pattern on the pyrrole ring influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) at the 2-position to enhance solubility .
- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation; modify substituents to reduce clearance .
- Protease Resistance : Bulky cyclohexyl groups may reduce peptidase susceptibility, improving half-life .
Q. What advanced analytical techniques can characterize polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Distinguish crystalline vs. amorphous forms .
- DSC/TGA : Monitor thermal stability and phase transitions .
- Solid-State NMR : Resolve hydrogen-bonding networks in polymorphs .
Comparison with Similar Compounds
The structural and functional attributes of N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide are best understood through comparisons with analogous sulfonamide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Findings :
Substituent Effects: Cyclohexyl vs. Pyrrole vs. Pyrrolopyrimidine: Analogs with pyrrolo[2,3-d]pyrimidine (e.g., compounds 34, 29) exhibit enhanced π-stacking capabilities, which are absent in the simpler pyrrole system of the target compound .
Functional Group Modifications :
- Fluorine Incorporation : Compound 34’s trifluoromethyl group increases lipophilicity, improving membrane permeability and metabolic stability .
- Aromatic vs. Aliphatic Chains : The phenyl group in compound 10 enhances target affinity through aromatic interactions, whereas the target compound’s aliphatic cyclohexyl may favor solubility .
Synthetic Accessibility: The target compound is synthesized via intermediates like tert-butyl ((1-aminocyclohexyl)methyl)carbamate, a pathway shared with other sulfonamides (e.g., ). However, analogs with pyrrolopyrimidine require additional steps for heterocycle formation .
Commercial Availability: this compound is marketed as a building block (50 mg: €667; 500 mg: €1,863), while analogs like compound 10 are often discontinued, highlighting its relative accessibility .
Preparation Methods
Chemical Structure and Key Functional Groups
The compound consists of:
- A 1H-pyrrole-3-sulfonamide core, which is a pyrrole ring substituted at the 3-position with a sulfonamide group.
- An aminocyclohexylmethyl substituent attached to the sulfonamide nitrogen.
This structure features important reactive sites:
- The sulfonyl group (–SO2–) bonded to the pyrrole ring.
- The primary amine on the cyclohexyl ring.
- The methylene bridge linking the amine to the sulfonamide nitrogen.
These groups guide the synthetic approach, typically involving nucleophilic substitution and sulfonylation reactions.
General Synthetic Strategy
The synthesis generally proceeds via the following key steps:
Preparation of Pyrrole-3-sulfonyl Chloride Intermediate
- Starting from 1H-pyrrole , the 3-position is selectively sulfonated to introduce a sulfonyl chloride group.
- This intermediate is crucial as the sulfonyl chloride is highly reactive toward nucleophilic amines.
Nucleophilic Substitution with (1-aminocyclohexyl)methylamine
- The sulfonyl chloride intermediate undergoes nucleophilic substitution with (1-aminocyclohexyl)methylamine .
- The primary amine of the cyclohexyl moiety attacks the sulfonyl chloride, forming the sulfonamide bond.
- This step typically requires controlled conditions to avoid overreaction or side products.
Optional Methylation on Pyrrole Nitrogen (if applicable)
- In some derivatives, such as N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide, methylation of the pyrrole nitrogen is performed before or after sulfonamide formation.
- Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Detailed Preparation Method from Literature
Based on the synthesis of closely related compounds and patented methods, the following detailed procedure is typical:
Step | Reagents & Conditions | Description |
---|---|---|
1 | Pyrrole + chlorosulfonic acid (ClSO3H) | Sulfonation at 3-position to form pyrrole-3-sulfonyl chloride |
2 | Pyrrole-3-sulfonyl chloride + (1-aminocyclohexyl)methylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Nucleophilic substitution forming sulfonamide bond |
3 | (Optional) Methylation with methyl iodide, base (e.g., K2CO3), solvent (acetone), reflux | Methylation of pyrrole nitrogen if required |
Research Findings and Optimization Notes
- Selectivity : Sulfonation of pyrrole is regioselective for the 3-position under controlled conditions, avoiding polysulfonation.
- Reaction Yields : The nucleophilic substitution step typically achieves yields between 70-85%, depending on purity of reagents and reaction time.
- Purification : Crystallization or column chromatography is used to isolate the pure sulfonamide compound.
- Catalysts : Some methods employ mild catalysts or additives to enhance reaction rates without compromising selectivity.
- Safety : Handling of sulfonyl chlorides requires anhydrous conditions and inert atmosphere to prevent hydrolysis.
Data Table Summarizing Preparation Parameters
Parameter | Typical Value/Condition | Notes |
---|---|---|
Starting material | Pyrrole | Commercially available |
Sulfonation reagent | Chlorosulfonic acid | Requires cooling, controlled addition |
Nucleophile | (1-aminocyclohexyl)methylamine | Primary amine, nucleophilic |
Solvent for substitution | Dichloromethane or THF | Anhydrous, inert atmosphere |
Base | Triethylamine or pyridine | Neutralizes HCl formed |
Temperature | 0–25°C | To control reaction rate and selectivity |
Reaction time | 2–6 hours | Monitored by TLC or HPLC |
Yield | 70–85% | Depends on conditions and purification |
Purification | Column chromatography or recrystallization | Ensures high purity |
Comparative Analysis with Related Compounds
- The synthesis of N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide follows a similar pathway but includes an additional methylation step on the pyrrole nitrogen.
- Analogous sulfonamide syntheses reported in patents highlight the versatility of sulfonyl chloride intermediates for coupling with various amines.
- The choice of solvent and base can significantly affect the reaction kinetics and product purity, as demonstrated in related pyrrole sulfonamide syntheses.
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c12-11(5-2-1-3-6-11)9-14-17(15,16)10-4-7-13-8-10/h4,7-8,13-14H,1-3,5-6,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSFIKJYEYDJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNS(=O)(=O)C2=CNC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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